molecular formula C13H13ClN4 B1520369 7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride CAS No. 54752-92-0

7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride

Cat. No. B1520369
CAS RN: 54752-92-0
M. Wt: 260.72 g/mol
InChI Key: RRRWQKYESAAWKM-UHFFFAOYSA-M
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Description

Synthesis Analysis

Studies have delved into the reactions of related compounds with various agents. For example, the reaction of 7-phenyl-7H-pyrazolo [3,4-d] [1,2,3]triazin-4-ol with thionyl chloride has been explored, highlighting transformations into various other compounds depending on the reaction conditions. Another study reported the facile synthesis of novel compounds such as 7-aminofuro-, 7-aminothieno [2,3-d]pyridazin-4 (5H)-one, and 4-aminophthalazin-1 (2H)-ones, showcasing the versatility of these types of compounds in creating new chemical entities.


Molecular Structure Analysis

The InChI Code for 7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride is 1S/C13H13N4.ClH/c1-8-7-9 (2)17-13 (15-8)11-6-4-3-5-10 (11)12 (14)16-17;/h3-7H,1-2H3, (H2,14,16);1H/q+1;/p-1 .


Chemical Reactions Analysis

The chemical reactions of 7-ADMP and its derivatives have been studied in various contexts. For instance, new aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings in the main chain and two flexible long side chains for each unit have been prepared, demonstrating their solubility and thermal stability.


Physical And Chemical Properties Analysis

7-ADMP has a molecular weight of 260.73 g/mol . It is a powder at room temperature .

Scientific Research Applications

Chemical Synthesis

7-ADMP serves as a building block in chemical synthesis. Its reactive sites allow for various chemical modifications, enabling the creation of a diverse range of compounds. This versatility is valuable for synthesizing new materials with potential applications in industry and technology .

Analytical Chemistry

In analytical chemistry, 7-ADMP can be used as a standard or reagent in various assays. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N4.ClH/c1-8-7-9(2)17-13(15-8)11-6-4-3-5-10(11)12(14)16-17;/h3-7H,1-2H3,(H2,14,16);1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRWQKYESAAWKM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+]2C(=N1)C3=CC=CC=C3C(=N2)N)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride
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7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride
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7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride
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